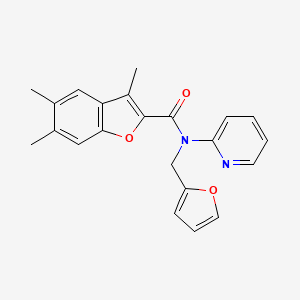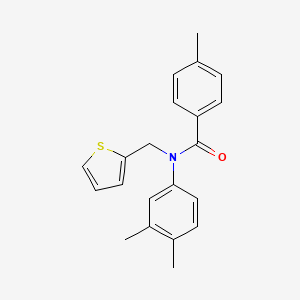
2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by its unique structure, which includes a benzofuran core, a pyridinyl group, and multiple methyl substitutions.
Preparation Methods
The synthesis of 2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzofuran core, which can be derived from phenol and furan derivatives.
Reaction Conditions: The key steps involve the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the pyridinyl group and methyl substitutions. Common reagents used include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale synthesis, including temperature control, pressure, and reaction time.
Chemical Reactions Analysis
2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or furan rings, using reagents such as sodium hydride or alkyl halides. These reactions can produce a variety of substituted products.
Scientific Research Applications
2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and apoptosis.
Comparison with Similar Compounds
2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- can be compared with other benzofuran derivatives:
Similar Compounds: Compounds such as N,N-bis(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide and other benzofuran derivatives share structural similarities.
Uniqueness: The presence of the pyridinyl group and specific methyl substitutions make this compound unique, providing distinct chemical and biological properties.
Properties
CAS No. |
950312-58-0 |
|---|---|
Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,5,6-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3/c1-14-11-18-16(3)21(27-19(18)12-15(14)2)22(25)24(13-17-7-6-10-26-17)20-8-4-5-9-23-20/h4-12H,13H2,1-3H3 |
InChI Key |
BMKCDEZPDWXZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11340528.png)
![N-[3-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11340532.png)

![5-(4-ethoxyphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11340540.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11340549.png)
![N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-benzimidazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11340555.png)
![10-(3,4-dimethoxyphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11340561.png)
![N-(2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11340570.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11340576.png)
![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11340585.png)
![N-(2-chlorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11340597.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11340601.png)
![5-chloro-3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11340603.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B11340610.png)
